

Odor profile and sensory characteristics of Ethyl phenylacetate

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The Sensory Profile of Ethyl Phenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylacetate (CAS 101-97-3) is an aromatic ester recognized for its potent and multifaceted sensory characteristics.[1][2][3][4][5][6][7][8][9][10][11][12] It is a key component in the fragrance and flavor industries, valued for its ability to impart sweet, floral, and honey-like notes.[1][2][3][4][5][6][7][8][9][10][11][12] This technical guide provides an in-depth overview of the odor and sensory characteristics of ethyl phenylacetate, including its odor profile, taste profile, and sensory thresholds. Detailed experimental protocols for sensory analysis and an overview of the relevant biochemical signaling pathways are also presented to provide a comprehensive resource for researchers and professionals in the field.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **ethyl phenylacetate** is essential for its application in sensory science and product formulation.



Property	Value	
Molecular Formula	C10H12O2	
Molecular Weight	164.20 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor	Sweet, floral, honey, rose	
Boiling Point	227-229 °C	
Density	~1.03 g/mL at 25°C	
Solubility	Insoluble in water; soluble in ethanol and oils	

Sensory Characteristics Odor Profile

Ethyl phenylacetate possesses a strong and diffusive aroma characterized primarily by sweet, floral, and honey-like notes.[1][11] Its complex scent profile also includes nuances of rose, jasmine, cocoa, and balsamic undertones.[1][10] The perceived odor can be influenced by its concentration. At low concentrations, it imparts a pleasant honey and subtle floral sweetness, while at higher concentrations, its waxy and animalic facets may become more pronounced.[1]

A detailed breakdown of its odor profile is presented below:



Odor Descriptor	Prevalence/Note	
Sweet	Dominant characteristic	
Floral	Strong, with specific notes of rose and jasmine	
Honey	A primary and defining scent attribute	
Fruity	Described with apple and apricot nuances	
Balsamic	Adds warmth and richness	
Cocoa	Subtle, chocolate-like undertones	
Waxy	Can be perceived at higher concentrations	
Animalic	A subtle note that can emerge at higher concentrations	

Flavor Profile

The flavor profile of **ethyl phenylacetate** is consistent with its aroma, predominantly characterized as sweet with honey-like and fruity notes.[13] When evaluated in a solution at 10 ppm, its taste is described as sweet, fruity, honey, cocoa, apple, and woody.[13]

Sensory Thresholds

Sensory thresholds are critical metrics for understanding the potency of an aroma or flavor compound.

Threshold Type	Medium	Value
Odor Detection Threshold	Air	650 ppb
Sensory Threshold	Wine	~73 µg/L[9][14]
Taste Threshold	Aqueous Solution	10 ppm
Consumer Rejection Threshold	Red Wine	140-160 μg/L[15]

Experimental Protocols



Determination of Odor Detection Threshold

The odor detection threshold of **ethyl phenylacetate** can be determined using a standardized methodology such as ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[1][2][16] [17][18]

Objective: To determine the lowest concentration of **ethyl phenylacetate** vapor in the air that can be reliably detected by a sensory panel.

Materials:

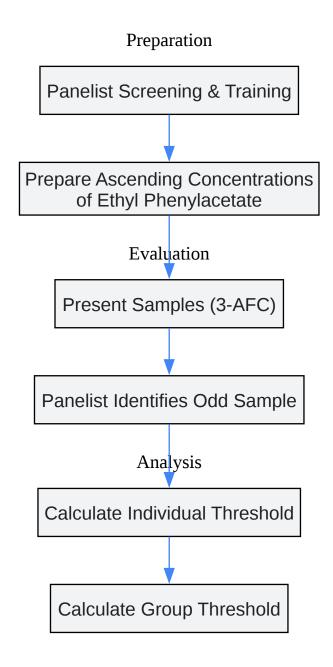
- Ethyl phenylacetate (high purity)
- · Odor-free air source
- Dynamic olfactometer
- A panel of at least 8-10 trained sensory assessors

Procedure:

- Panelist Selection and Training: Assessors are screened for their olfactory acuity and trained in the methodology of sensory analysis, including the recognition of different odorants and the use of intensity scales.[7][9][19]
- Sample Preparation: A series of ascending concentrations of **ethyl phenylacetate** in odorfree air is prepared using a dynamic olfactometer. The concentration steps are typically in a geometric progression (e.g., a factor of 2 or 3).
- Presentation: A three-alternative forced-choice (3-AFC) method is employed.[13] For each
 concentration level, three samples are presented to the panelist: one containing the ethyl
 phenylacetate vapor and two blanks (odor-free air). The order of presentation is
 randomized.
- Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two.



 Data Analysis: The individual threshold is determined as the geometric mean of the last concentration not correctly identified and the first concentration that is correctly identified.
 The group threshold is then calculated as the geometric mean of the individual thresholds.



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Odor Threshold Determination Workflow

Gas Chromatography-Olfactometry (GC-O)



GC-O is a powerful technique used to identify the specific volatile compounds in a complex mixture that contribute to its overall aroma.[13]

Objective: To separate and identify the odor-active compounds in a sample containing **ethyl phenylacetate**.

Apparatus:

- Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.
- Capillary column suitable for aroma analysis (e.g., DB-5, Carbowax).
- Trained sensory assessors.

Procedure:

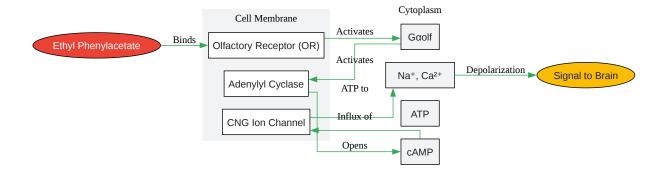
- Sample Injection: A sample containing ethyl phenylacetate is injected into the GC.
- Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.
- Detection: The column effluent is split between the FID and the olfactometry port. The FID provides a chromatogram showing the chemical composition, while the human assessor at the olfactometry port detects and describes the odor of the eluting compounds.
- Data Collection: The assessor records the retention time and a descriptor for each perceived odor.
- Analysis: The olfactometry data is correlated with the FID chromatogram to identify the chemical compound responsible for each odor.

Olfactory Signaling Pathway

The perception of **ethyl phenylacetate**, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[20] These receptors are G-protein coupled receptors (GPCRs).[20] While the specific OR that binds to **ethyl phenylacetate** has not yet been definitively identified, the general signaling cascade is well-established.



- Binding: Ethyl phenylacetate binds to a specific OR.
- G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates the associated G-protein, Gαolf.[21]
- Second Messenger Production: Gαolf activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[21]
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.[21]
- Depolarization and Action Potential: The influx of cations (Na⁺ and Ca²⁺) through the open channels depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.



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General Olfactory Signaling Pathway

Conclusion

Ethyl phenylacetate is a significant aroma compound with a well-defined and potent sensory profile. Its characteristic sweet, floral, and honey-like notes make it a valuable ingredient in



numerous applications. Understanding its sensory thresholds and the methodologies for their determination is crucial for its effective use. While the general mechanism of olfactory perception is understood, the specific olfactory receptor for **ethyl phenylacetate** remains an area for future research. This guide provides a comprehensive technical overview to support further investigation and application of this important aromatic ester.

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